molecular formula C8H18O4 B14727674 1,1-Diethoxybutane-2,3-diol CAS No. 10602-30-9

1,1-Diethoxybutane-2,3-diol

Cat. No.: B14727674
CAS No.: 10602-30-9
M. Wt: 178.23 g/mol
InChI Key: RYGWENCUJCXMAX-UHFFFAOYSA-N
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Description

1,1-Diethoxybutane-2,3-diol is an organic compound with the molecular formula C8H18O4 It contains two hydroxyl groups and two ether groups, making it a diol and an ether

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Diethoxybutane-2,3-diol can be synthesized through the dihydroxylation of alkenes. This process involves the addition of hydroxyl groups to the double bond of an alkene. Common reagents used for this reaction include osmium tetroxide (OsO4) and potassium permanganate (KMnO4) under mild conditions .

Industrial Production Methods

In industrial settings, the production of this compound can be optimized using simulated moving bed technology. This method allows for the separation of multicomponent mixtures with high purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,1-Diethoxybutane-2,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carbonyl compounds such as aldehydes and ketones.

    Reduction: Simpler alcohols.

    Substitution: Various ether derivatives.

Scientific Research Applications

1,1-Diethoxybutane-2,3-diol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Diethoxybutane-2,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The ether groups can act as electron donors, affecting the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Diethoxybutane-2,3-diol is unique due to its combination of hydroxyl and ether groups, which provide distinct chemical properties and reactivity compared to other diols and ethers. This makes it valuable in specific synthetic and industrial applications .

Properties

CAS No.

10602-30-9

Molecular Formula

C8H18O4

Molecular Weight

178.23 g/mol

IUPAC Name

1,1-diethoxybutane-2,3-diol

InChI

InChI=1S/C8H18O4/c1-4-11-8(12-5-2)7(10)6(3)9/h6-10H,4-5H2,1-3H3

InChI Key

RYGWENCUJCXMAX-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(C(C)O)O)OCC

Origin of Product

United States

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